molecular formula C5H4BBrFNO2 B2716331 2-Bromo-6-fluoropyridin-3-ylboronic acid CAS No. 2560612-77-1

2-Bromo-6-fluoropyridin-3-ylboronic acid

Cat. No. B2716331
CAS RN: 2560612-77-1
M. Wt: 219.8
InChI Key: ICWNSBHSKIPORD-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoropyridin-3-ylboronic acid is a chemical compound with the molecular weight of 219.81 . It is available in solid-powder form .


Synthesis Analysis

The synthesis of this compound involves various methods. One of the methods includes the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves the iridium or rhodium-catalyzed C-H or C-F borylation .


Physical And Chemical Properties Analysis

This compound is a solid-powder . It is stored at ambient temperature .

Scientific Research Applications

Versatile Synthesis Applications

2-Bromo-6-fluoropyridin-3-ylboronic acid plays a critical role in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. The compound is prepared through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate. This process enables the synthesis of 3-monosubstituted 5-bromo-2-fluoropyridines, which can then be transformed into 3,5-disubstituted 2-fluoropyridines and the corresponding 2-pyridones through further Suzuki reactions, demonstrating its utility in complex organic syntheses (Sutherland & Gallagher, 2003).

Novel Compounds Synthesis

Another application is found in the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives. These derivatives exhibit potential antimicrobial activity, underscoring the compound's role in the development of new antimicrobial agents. The synthesis pathway involves cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by treatment with isoamylnitrite and diiodomethane in the presence of copper iodide, demonstrating the compound's versatility in creating bioactive molecules (Babu, Srinivasulu, & Kotakadi, 2015).

Electrocatalytic Carboxylation

The compound is also instrumental in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, yielding 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents, showcasing the compound's role in environmentally friendly synthesis methods (Feng, Huang, Liu, & Wang, 2010).

Amphiphilic Pyridinylboronic Acids Synthesis

Moreover, this compound is key to synthesizing novel amphiphilic pyridinylboronic acids, which have diverse applications, including in materials science and as intermediates for further chemical reactions. This demonstrates the compound's utility in creating structurally diverse molecules with specific properties (Matondo, Baboulene, & Rico-Lattes, 2003).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are generally used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

The mode of action of 2-Bromo-6-fluoropyridin-3-ylboronic acid is primarily through its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound acts as a boron reagent, which is transferred from boron to palladium during the transmetalation process . This results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of these reactions depend on the specific organic compounds involved and can lead to the synthesis of a wide range of organic products .

Pharmacokinetics

For instance, boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biological molecules .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound contributes to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

(2-bromo-6-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWNSBHSKIPORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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